3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate
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Overview
Description
3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate is a chemical compound with a complex structure that includes nitro, phenyl, and carbamate groups
Preparation Methods
The synthesis of 3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate typically involves a multi-step process. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a basic catalyst like n-butylamine . The resulting product can be purified by recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
3-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate can be compared with similar compounds such as:
1-Phenyl-2-nitropropene: Shares the nitro and phenyl groups but lacks the carbamate and bromine functionalities.
(E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene: Similar structure but without the carbamate group.
1-(4-bromophenyl)-3-phenylprop-2-en-1-one: Contains the bromophenyl group but differs in the overall structure and functional groups.
Properties
CAS No. |
61131-75-7 |
---|---|
Molecular Formula |
C16H13BrN2O4 |
Molecular Weight |
377.19 g/mol |
IUPAC Name |
[3-(2-nitroprop-1-enyl)phenyl] N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C16H13BrN2O4/c1-11(19(21)22)9-12-3-2-4-15(10-12)23-16(20)18-14-7-5-13(17)6-8-14/h2-10H,1H3,(H,18,20) |
InChI Key |
QGAXRVNRTQJLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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